![molecular formula C11H11N3O2 B1452593 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1219828-30-4](/img/structure/B1452593.png)
5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine is the sodium-glucose co-transporter 2 (SGLT2). SGLT2 is responsible for 60% to 90% of renal glucose re-uptake and is mainly expressed in the kidney .
Mode of Action
this compound acts as a highly specific and potent inhibitor of SGLT2 . By inhibiting SGLT2, it reduces renal reabsorption of filtered glucose and increases urinary glucose excretion, which reduces blood glucose levels independently of insulin sensitivity .
Biochemical Pathways
The inhibition of SGLT2 by this compound affects the glucose reabsorption pathway in the kidneys. This leads to an increase in glucose excretion in the urine and a decrease in blood glucose levels .
Pharmacokinetics
As an sglt2 inhibitor, it is expected to have good bioavailability and to be excreted in the urine .
Result of Action
The result of the action of this compound is a reduction in blood glucose levels. This is achieved by increasing the excretion of glucose in the urine, thereby reducing the amount of glucose reabsorbed back into the blood .
Action Environment
The action of this compound is influenced by factors such as the patient’s kidney function and blood glucose levels. It is also likely to be affected by the patient’s diet and exercise habits, as these can influence blood glucose levels and the functioning of SGLT2 .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular behavior, highlighting the importance of understanding its temporal dynamics in experimental settings.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes, highlighting the importance of understanding its subcellular dynamics.
Biological Activity
5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 219.22 g/mol. The compound features an oxadiazole ring which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with cyclopropyl-containing reagents under controlled conditions to form the desired oxadiazole structure. While specific synthetic pathways are not detailed in the available literature, similar compounds have been synthesized using methods involving cyclization reactions and functional group modifications.
Antitumor Activity
Research has indicated that oxadiazole derivatives exhibit significant antitumor properties. For instance, a study involving analogs of 1,2,4-oxadiazoles demonstrated varying degrees of cytotoxicity against multiple cancer cell lines. One analog showed an IC50 value of approximately 9.4 µM against a panel of 11 cell lines, suggesting that modifications in the oxadiazole structure can enhance biological activity .
Inhibition of Enzymatic Activity
Recent studies have identified 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors of Notum carboxylesterase activity. Notum is a negative regulator of the Wnt signaling pathway, which plays a crucial role in various cancers. The optimization of these compounds has led to significant improvements in their inhibitory effects, making them potential candidates for further development as therapeutic agents targeting Wnt-related pathways .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is hypothesized that the oxadiazole ring may interact with specific biological targets through hydrogen bonding and π-stacking interactions due to its electron-rich nature.
Case Studies and Research Findings
Properties
IUPAC Name |
5-(4-cyclopropyloxyphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-11-14-13-10(16-11)7-1-3-8(4-2-7)15-9-5-6-9/h1-4,9H,5-6H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOECNUXHGPJYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)C3=NN=C(O3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677736 | |
Record name | 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219828-30-4 | |
Record name | 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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